
(1R)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride
Vue d'ensemble
Description
(1R)-1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride, commonly referred to as CPED, is a versatile chemical compound with a wide range of applications in various scientific fields. CPED is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in coordination chemistry. It is also used as a fluorescent dye for cell imaging and as an inhibitor in enzymatic assays. CPED is a chiral compound, meaning it has two stereoisomers, and is composed of a nitrogen heterocycle and a pyridine ring.
Applications De Recherche Scientifique
Organocatalysis and Asymmetric Synthesis
- The compound has been involved in the development of recyclable C2-symmetric tertiary amine-squaramide organocatalysts. These catalysts have shown efficiency in catalyzing asymmetric additions of β-dicarbonyl compounds to nitroolefins and domino reactions, affording products with high yields and enantiomeric excesses. The procedure demonstrates scalability and the catalyst's remarkable ability for reuse without loss of performance (Kostenko, Kucherenko, & Zlotin, 2018).
Synthesis of Iron(III) Complexes
- It has been utilized in the synthesis and study of iron(III) complexes, which are significant in understanding the redox chemistry and coordination environments of iron. These studies help in elucidating the effects of stereochemical variations on the properties of iron complexes (Viswanathan, Palaniandavar, Balasubramanian, Muthiah, 1996).
Biocatalytic Transamination
- The compound is pivotal in biocatalytic transamination processes for the asymmetric synthesis of pyridylalkylamines. This process involves the use of transaminases to achieve enantiopure amines from prochiral ketones, showcasing the compound's utility in producing chiral amines with high purity and yields (López-Iglesias, González-Martínez, Gotor, Busto, Kroutil, & Gotor‐Fernández, 2016).
Molecular Docking and Drug Design
- Advanced computational and experimental techniques have been applied to molecules like 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, highlighting the role of similar chloropyridinyl compounds in drug design and biological activity studies. These investigations are crucial for developing new pharmacological agents with potential antihypertensive effects (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
Catalysis and Synthetic Chemistry
- Catalyzed amination of polyhalopyridines, including derivatives of 5-chloropyridin-2-yl compounds, has been achieved using palladium-xantphos complex, demonstrating high yields and excellent chemoselectivity. This application underlines the compound's relevance in facilitating selective synthetic transformations (Ji, Li, & Bunnelle, 2003).
Fluorescence Studies
- Synthesis of 1,4-dihydropyridines from amine hydrochloride salts showcases the compound's contribution to the generation of fluorescence materials. The fluorescence properties of these materials can be tuned by modifying substituents, indicating the compound's utility in creating novel luminescent materials (Sueki, Takei, Zaitsu, Abe, Fukuda, Seto, Furukawa, & Shimizu, 2014).
Propriétés
IUPAC Name |
(1R)-1-(5-chloropyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXJVLOGPBMATF-ZJIMSODOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





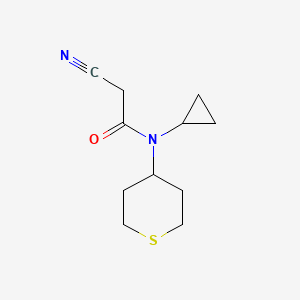

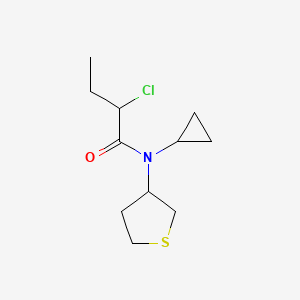



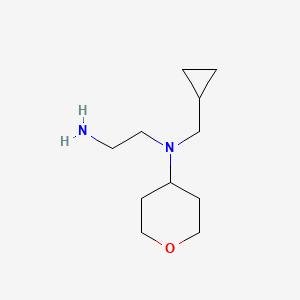
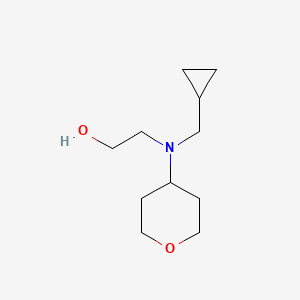
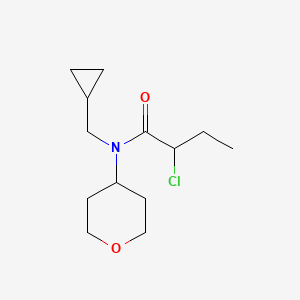
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492882.png)

![6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1492884.png)